Fenilalaniltirosina

Descripción general

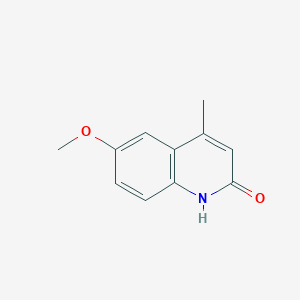

Descripción

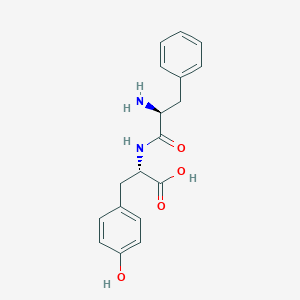

Fenilalaniltirosina es un dipéptido compuesto por los aminoácidos fenilalanina y tirosina. Es un producto de descomposición incompleto de la digestión de proteínas o del catabolismo de proteínas. Los dipéptidos son compuestos orgánicos que contienen una secuencia de exactamente dos alfa-aminoácidos unidos por un enlace peptídico .

Aplicaciones Científicas De Investigación

La fenilalaniltirosina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Se estudia su papel en la síntesis y el metabolismo de proteínas.

Medicina: Se investiga su potencial efecto terapéutico y como biomarcador para ciertas enfermedades.

Mecanismo De Acción

La fenilalaniltirosina ejerce sus efectos a través de varias vías moleculares:

Síntesis de proteínas: Se incorpora a las proteínas durante la traducción, facilitada por las aminoacil-tRNA sintetasas.

Vías metabólicas: Participa en las vías metabólicas de fenilalanina y tirosina, lo que lleva a la producción de metabolitos importantes como la dopamina y la melanina.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Phenylalanyltyrosine interacts with various enzymes, proteins, and other biomolecules. The metabolic pathway responsible for the biosynthesis of aromatic amino acids, such as phenylalanine and tyrosine, is a major enzyme network in nature . This pathway interfaces with carbohydrate metabolism at the reaction catalyzed by 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase .

Cellular Effects

Phenylalanyltyrosine has significant effects on various types of cells and cellular processes. High levels of this amino acid impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .

Molecular Mechanism

Phenylalanyltyrosine exerts its effects at the molecular level through various mechanisms. For instance, inherent promiscuity of bacterial translation is demonstrated by mass spectrometric quantification of the translational incorporation of ring-substituted phenylalanines and tyrosines bearing fluoro-, hydroxyl-, methyl-, chloro- and nitro-groups in an E. coli-derived cell-free system .

Dosage Effects in Animal Models

They allow scientists to predict outcomes and understand complex biological processes .

Metabolic Pathways

Phenylalanyltyrosine is involved in the metabolic pathway responsible for the biosynthesis of aromatic amino acids . This pathway interfaces with carbohydrate metabolism at the reaction catalyzed by DAHP synthase .

Transport and Distribution

It is known that separate biochemical pathways of aromatic biosynthesis may exist in the spatially separated microenvironments of the plastid and cytosolic compartments .

Subcellular Localization

It is known that separate biochemical pathways of aromatic biosynthesis may exist in the spatially separated microenvironments of the plastid and cytosolic compartments .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La fenilalaniltirosina se puede sintetizar mediante la condensación de fenilalanina y tirosina. Esta reacción típicamente involucra el uso de un reactivo de acoplamiento como la diciclohexilcarbodiimida (DCC) en presencia de una base como la trietilamina. La reacción se lleva a cabo en un solvente orgánico como la dimetilformamida (DMF) a temperatura ambiente .

Métodos de producción industrial

En entornos industriales, la producción de this compound puede implicar el uso de métodos enzimáticos. Se pueden utilizar enzimas como las aminoacil-tRNA sintetasas para catalizar la formación del dipéptido a partir de sus aminoácidos constituyentes. Este método ofrece alta especificidad y eficiencia .

Análisis De Reacciones Químicas

Tipos de reacciones

La fenilalaniltirosina experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo fenólico de la tirosina se puede oxidar para formar quinonas.

Reducción: Los grupos nitro en los derivados de fenilalanina sustituidos se pueden reducir a aminas.

Sustitución: Los derivados halogenados de fenilalanina pueden sufrir reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Los reactivos como el peróxido de hidrógeno o el permanganato de potasio se utilizan comúnmente.

Reducción: Hidrogenación catalítica o el uso de agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden utilizar nucleófilos como la azida de sodio o los tioles en condiciones básicas.

Productos principales formados

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Aminas y derivados reducidos.

Sustitución: Derivados de fenilalanina sustituidos.

Comparación Con Compuestos Similares

La fenilalaniltirosina es similar a otros dipéptidos compuestos por aminoácidos aromáticos, como:

Fenilalanilglicina: Compuesto por fenilalanina y glicina.

Tirosilglicina: Compuesto por tirosina y glicina.

Fenilalanilleucina: Compuesto por fenilalanina y leucina.

Singularidad

La this compound es única debido a la presencia de fenilalanina y tirosina, lo que le permite participar en una amplia gama de reacciones y vías bioquímicas. Esta composición dual también mejora su potencial como agente terapéutico y herramienta de investigación .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c19-15(10-12-4-2-1-3-5-12)17(22)20-16(18(23)24)11-13-6-8-14(21)9-7-13/h1-9,15-16,21H,10-11,19H2,(H,20,22)(H,23,24)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXRLASFHBWESK-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333656 | |

| Record name | L-Phenylalanyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylalanyltyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17355-18-9 | |

| Record name | L-Phenylalanyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylalanyltyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does phenylalanyltyrosine interact with biological systems to exert its effects, particularly regarding blood pressure regulation?

A1: Current research suggests that phenylalanyltyrosine may interact with the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure. [] This system is responsible for maintaining blood pressure homeostasis, and its dysregulation is implicated in hypertension. While the precise mechanism of action remains under investigation, computational studies using molecular docking have been employed to explore phenylalanyltyrosine's potential as an inhibitor of key RAAS enzymes like angiotensin-converting enzyme (ACE) and as a blocker of angiotensin II type 1 receptors (AT1R). [] These enzymes and receptors play critical roles in the RAAS cascade, ultimately influencing blood vessel constriction and fluid balance. Inhibiting ACE or blocking AT1R could potentially lead to vasodilation and a decrease in blood pressure. Further experimental validation is needed to confirm these interactions and elucidate the specific mechanisms underlying phenylalanyltyrosine's effects on blood pressure.

Q2: What is known about the structural characteristics of phenylalanyltyrosine?

A2: While a detailed spectroscopic characterization is not available in the provided abstracts, we know that phenylalanyltyrosine (H-Phe-Tyr-OH) is a dipeptide consisting of L-phenylalanine and L-tyrosine linked by a peptide bond. [] The presence of a phenyl group in the structure appears crucial for its biological activity, specifically its ability to reduce cytochrome C. [] Further research, including techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, could provide a more comprehensive understanding of its structural features and how they relate to its activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.